molecular formula C6H7N3O4 B14442670 1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 74003-47-7

1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14442670
CAS No.: 74003-47-7
M. Wt: 185.14 g/mol
InChI Key: QORJFTVWLZSOHH-UHFFFAOYSA-N
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Description

1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxyimino group, and three keto groups at positions 2, 4, and 6 of the pyrimidine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of ethyl acetoacetate with urea, followed by oxidation and hydrolysis steps The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrimidine ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals and dyes due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

  • 1-Methyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 1-Propyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 1-Butyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione

Comparison: Compared to its similar compounds, 1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione exhibits unique properties due to the presence of the ethyl group This group can influence the compound’s solubility, reactivity, and biological activity

Properties

CAS No.

74003-47-7

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

1-ethyl-6-hydroxy-5-nitrosopyrimidine-2,4-dione

InChI

InChI=1S/C6H7N3O4/c1-2-9-5(11)3(8-13)4(10)7-6(9)12/h11H,2H2,1H3,(H,7,10,12)

InChI Key

QORJFTVWLZSOHH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=O)NC1=O)N=O)O

Origin of Product

United States

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